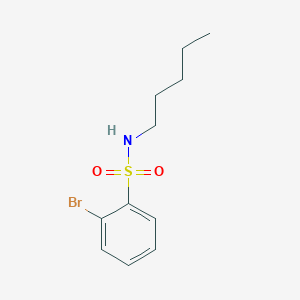

2-bromo-N-pentylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

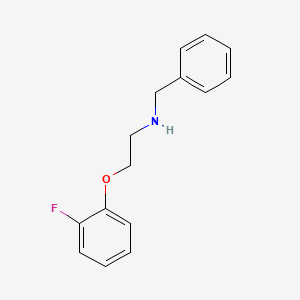

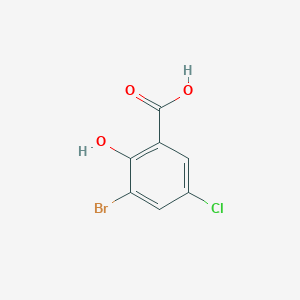

2-Bromo-N-pentylbenzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are characterized by a benzene ring bonded to a sulfonamide group. The presence of a bromine atom and a pentyl chain in the structure suggests potential reactivity and applications in organic synthesis. While the provided papers do not directly discuss 2-bromo-N-pentylbenzenesulfonamide, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the alkylation of azidobenzenesulfonamide or the reaction of a sulfonyl chloride with an amine. For example, N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene leads to an N-pentenyl sulfonamide . Similarly, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with an amine . These methods could potentially be adapted for the synthesis of 2-bromo-N-pentylbenzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often determined using spectroscopic techniques such as NMR and mass spectrometry, as well as X-ray diffraction . The structure of 2-bromo-N-pentylbenzenesulfonamide would likely be elucidated using similar methods. The presence of a bromine atom and a pentyl chain would influence the molecular conformation and electronic distribution within the molecule.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including further alkylation, aminohydroxylation, and reactions with electrophiles . The bromine atom in 2-bromo-N-pentylbenzenesulfonamide could act as a leaving group in nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides can be influenced by substituents on the benzene ring and the nature of the sulfonamide group. For instance, sodium N-bromo-p-nitrobenzenesulfonamide is reported as an oxidizing titrant with specific analytical applications . The vibrational spectroscopic properties of nitrobenzenesulfonamides have been studied using FT-IR and FT-Raman techniques, and DFT calculations . These techniques could be applied to 2-bromo-N-pentylbenzenesulfonamide to determine its vibrational spectra and to predict its reactivity and stability.

科学的研究の応用

Analytical Applications

N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant in analytical chemistry. This compound, also known as bromamine-N, is beneficial for titrations of various substances such as ascorbic acid, glutathione, and sulfite, offering simple and rapid procedures with minimal errors (Gowda et al., 1983).

Pharmaceutical Research

Sulfonamides, which include 2-bromo-N-pentylbenzenesulfonamide, have wide applications in drug development. For example, compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and studied for their antitumor activity, showing promise in inhibiting the activity of PI3Kα kinase, which is relevant in cancer treatment (Zhou et al., 2015).

Material Science

In the field of materials science, derivatives of N-bromosulfonamide, such as N,N-dibromo-poly(styrene-co-divinylbenzene)sulfonamide, have been synthesized and characterized. These compounds exhibit interesting properties like oxidative and microbiocidal properties, and they can be reactivated after loss of active bromine (Bogoczek & Kociołek-Balawejder, 1993).

Photodynamic Therapy

A new zinc phthalocyanine with benzenesulfonamide derivative groups has been synthesized, showing high singlet oxygen quantum yield. This compound is significant for applications in photodynamic therapy for cancer treatment, demonstrating potential as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).

Chemistry of Halogenations

Compounds like N-bromobenzenesulfonamide are utilized in organic chemistry for halogenation reactions. These reactions are important for synthesizing various organic compounds with potential applications in pharmaceuticals and materials science (Bovonsombat & Mcnelis, 1993).

特性

IUPAC Name |

2-bromo-N-pentylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-2-3-6-9-13-16(14,15)11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFQJMKWUBSIRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395088 |

Source

|

| Record name | 2-bromo-N-pentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-pentylbenzenesulfonamide | |

CAS RN |

951883-99-1 |

Source

|

| Record name | 2-bromo-N-pentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)